Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate
Description
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl 1,2-dimethylbenzimidazole-4-carboxylate |
InChI |
InChI=1S/C12H14N2O2/c1-4-16-12(15)9-6-5-7-10-11(9)13-8(2)14(10)3/h5-7H,4H2,1-3H3 |
InChI Key |
BKXUSDXPIIBVGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)N(C(=N2)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction with Ethyl Acetoacetate
o-Phenylenediamine reacts with ethyl acetoacetate under acidic conditions to form the benzimidazole core. The methyl and ethyl ester groups are introduced sequentially:
- Cyclization : Heating o-phenylenediamine with ethyl acetoacetate in the presence of hydrochloric acid (HCl) or polyphosphoric acid (PPA) at 80–120°C for 6–12 hours yields the intermediate 1,2-dimethylbenzimidazole.
- Esterification : The intermediate undergoes esterification with ethanol in the presence of sulfuric acid to introduce the ethyl carboxylate group.
Example Protocol (from Patent WO2015005615A1):
- Reactants : 1,2-dimethyl-1H-benzimidazole-6-carboxylic acid (1 mol), ethanol (5 mol), sulfuric acid (0.1 mol).
- Conditions : Reflux at 80°C for 8 hours.
- Yield : 85–90%.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics and improves selectivity. A solvent-free method using erbium triflate (Er(OTf)₃) as a catalyst has been validated:
Er(OTf)₃-Catalyzed Cyclocondensation
- Reactants : N-Methyl-o-phenylenediamine (1 mmol), ethyl pyruvate (1 mmol), Er(OTf)₃ (1 mol%).
- Conditions : Microwave irradiation (150 W, 120°C) for 5–10 minutes.
- Workup : Extraction with ethyl acetate and purification via silica gel chromatography.
- Yield : 93–99%.
Advantages :
Catalytic Reductive Cyclization
Nitro precursors are reduced to form benzimidazoles, followed by esterification. This method avoids harsh acids and enables scalability:
Iron-Catalyzed Reduction
- Reactants : Methyl 3-formamido-4-methyl-2-nitrobenzoate (1 mol), iron powder (2 mol), acetic acid/methanol (1:1 v/v).
- Conditions : Reflux at 70°C for 3 hours.
- Intermediate : 1,2-dimethylbenzimidazole-7-carboxylic acid.
- Esterification : Treatment with ethanol and H₂SO₄ yields the target compound.
- Yield : 75–82%.
Industrial-Scale Continuous Flow Synthesis
For large-scale production, continuous flow reactors optimize heat and mass transfer:
Flow Reactor Protocol
- Reactants : o-Phenylenediamine (20 mol%), ethyl acetoacetate (22 mol%), HCl (10 wt%).
- Conditions : Residence time of 30 minutes at 100°C.
- Post-Processing : Liquid-liquid extraction with ethyl acetate/water.
- Purity : >98% by HPLC.
Economic Benefits :
Comparative Analysis of Methods
| Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Cyclocondensation | HCl/PPA | 80–120 | 6–12 h | 70–85 | 95 |
| Microwave | Er(OTf)₃ (solvent-free) | 120 | 5–10 min | 93–99 | 98 |
| Reductive Cyclization | Fe/AcOH-MeOH | 70 | 3 h | 75–82 | 97 |
| Continuous Flow | HCl | 100 | 30 min | 85–90 | 98 |
Structural Confirmation and Quality Control
Post-synthesis characterization ensures structural integrity:
- 1H NMR : Peaks at δ 1.35 (t, 3H, CH₂CH₃), δ 2.52 (s, 3H, CH₃), δ 4.31 (q, 2H, OCH₂), δ 7.36–7.55 (m, aromatic protons).
- 13C NMR : δ 14.1 (CH₂CH₃), δ 21.8 (CH₃), δ 61.3 (OCH₂), δ 165.2 (C=O).
- HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water).
Challenges and Optimization Strategies
Byproduct Formation
- Issue : Nitro reduction methods may yield over-reduced byproducts (e.g., amines).
- Solution : Use stoichiometric Fe/AcOH and monitor reaction progress via TLC.
Ester Hydrolysis
- Issue : Ethyl esters hydrolyze under prolonged acidic conditions.
- Mitigation : Conduct esterification at neutral pH with molecular sieves to absorb water.
Emerging Techniques
Microdroplet Synthesis
Electrostatically charged microdroplets enable ultrafast reactions:
- Reactants : o-Phenylenediamine and ethyl pyruvate.
- Conditions : Ambient temperature, 1-second residence time.
- Yield : 60–70% (requires scale-up optimization).
Chemical Reactions Analysis
Reaction Conditions
Key reaction parameters for synthesis and modification include:
-
Temperature : Reactions are often conducted at 90°C for reflux conditions (e.g., DMSO solvent) .
-
Solvent : DMSO, ethanol, or acetonitrile are commonly used for cyclization or hydrolysis steps .
-
Catalysts : Acidic or basic conditions (e.g., HCl, NaOH) facilitate ring formation or ester hydrolysis.
Chemical Reactivity
The compound undergoes several chemical transformations due to its functional groups:
Characterization Techniques
Structural confirmation is achieved via:
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate proton environments and connectivity .
-
Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ = 369.15 m/z for analogs) confirm molecular weight .
-
Infrared (IR) Spectroscopy : Peaks at ~1701 cm⁻¹ confirm ester carbonyl groups .
Mechanistic Insights
The synthesis mechanism involves condensation-cyclization steps, where aldehydes react with diamines to form the heterocyclic core. For example, sodium dithionite reduces nitro groups to amines, facilitating cyclization in one-pot protocols .
Scientific Research Applications
Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Methyl 1,2-Dimethyl-1H-benzo[d]imidazole-4-carboxylate
- Key Difference : The ethyl ester is replaced by a methyl ester.
- Impact : The methyl analog (MW: 204.23) has a lower molecular weight than the ethyl derivative (estimated MW: ~218.25). Methyl esters generally exhibit higher volatility and lower hydrolytic stability compared to ethyl esters, which could influence pharmacokinetic profiles in drug design .
1,2-Dimethyl-1H-benzo[d]imidazole (3p)
- Key Difference : Lacks the 4-carboxylate ester group.
- Impact : The absence of the ester reduces polarity, as evidenced by its melting point (112–114°C) and spectral data (e.g., 1H NMR signals at δ 3.69 ppm for N-CH3). This compound may exhibit lower solubility in polar solvents compared to carboxylate-containing analogs .
Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate
- Key Difference: Incorporates a bulky butyl group and a phenolic substituent.
- The butyl chain may improve lipophilicity, favoring membrane penetration .
Ethyl Imidazole-4-carboxylate Derivatives
- Key Difference : Simple imidazole ring without the fused benzene moiety.
- Impact: The benzoimidazole core in the target compound provides extended π-conjugation, enhancing UV absorbance and electronic properties. Non-benzo analogs like ethyl imidazole-4-carboxylate are smaller and may exhibit faster metabolic clearance .
Stability and Reactivity
- Hydrolytic Stability : Ethyl esters are more resistant to hydrolysis than methyl esters under physiological conditions, extending half-life in drug formulations .
Biological Activity
Introduction
Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent literature and research findings.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Chemical Formula : C₁₄H₁₅N₃O₂
- Molecular Weight : 255.29 g/mol
The benzimidazole core is known for its ability to interact with various biological targets, making it a promising scaffold for drug development.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of benzimidazole derivatives, including this compound. The compound has been evaluated against various pathogens.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 μg/mL | |
| Escherichia coli | 64 μg/mL | |
| Candida albicans | 128 μg/mL |
These findings suggest that the compound exhibits moderate antibacterial and antifungal activity. The structure–activity relationship indicates that modifications on the benzimidazole ring can enhance its efficacy against specific pathogens.
Anticancer Activity
Benzimidazole derivatives have also shown promise in anticancer applications. This compound was tested for its antiproliferative effects against various cancer cell lines.
Table 2: Anticancer Activity of this compound
The compound demonstrated significant cytotoxicity against these cancer cell lines, indicating its potential as a therapeutic agent in cancer treatment. The mechanism of action is believed to involve apoptosis induction through mitochondrial pathways and interference with DNA replication processes.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Topoisomerases : Studies have identified topoisomerase I as a target for benzimidazole derivatives, disrupting DNA replication and leading to cell death .
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or function through interaction with essential bacterial enzymes .
- Apoptosis Induction : Compounds in this class have been shown to induce apoptosis by altering mitochondrial membrane potential and releasing pro-apoptotic factors .
Case Studies and Research Findings
Several case studies highlight the efficacy of this compound in various biological contexts:
- Study on Anticancer Effects : A study evaluated the compound's effects on MDA-MB-231 cells and found that it significantly inhibited cell proliferation at low concentrations (IC50 = 16.38 μM), suggesting high potency against breast cancer cells .
- Antifungal Efficacy : Research indicated that the compound exhibited antifungal activity against Candida albicans, with an MIC of 128 μg/mL, demonstrating its potential in treating fungal infections .
Q & A
Q. What are the standard synthetic routes for Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted benzene precursors with imidazole derivatives. For example, methyl 6-chloro-1H-benzo[d]imidazole-4-carboxylate (a structural analog) is synthesized via formamido-nitrobenzoate intermediates under controlled nitration and cyclization conditions . Key optimization steps include:
- Temperature control (room temperature for esterification, reflux for cyclization).
- Use of bases like triethylamine to neutralize HCl byproducts.
- Monitoring reaction progress via TLC or HPLC to minimize side products.
Adjusting substituents (e.g., nitro or chloro groups) on the benzene ring can influence reaction efficiency .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions on the imidazole and benzene rings. For example, H NMR of ethyl 4-nitroimidazole derivatives shows distinct peaks for ester (-COOEt) and nitro groups .
- X-Ray Crystallography : Software like SHELXL (for refinement) and OLEX2 (for structure solution) resolve bond lengths and angles. SHELXL’s robust refinement algorithms handle twinned or high-resolution data, while OLEX2 integrates visualization and validation tools .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structure determination?
- Methodological Answer :
- Twinning : Use SHELXL’s TWIN/BASF commands to model twin laws and refine scale factors. Mercury’s packing similarity tool identifies structural motifs that may induce twinning .
- Disorder : Apply SHELXL’s PART/SUMP restraints to model split positions. Validate using checkCIF (via PLATON) to flag unusual bond distances or thermal parameters .
- Example: A study on tert-butyl imidazole derivatives required iterative refinement in OLEX2 to resolve ester-group disorder, validated via R-factor convergence (<5%) .
Q. What strategies address conflicting bioactivity data in structure-activity relationship (SAR) studies of benzo[d]imidazole derivatives?
- Methodological Answer :
- In-Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like EGFR. highlights 2-phenyl-1H-benzo[d]imidazole derivatives with IC values validated via kinase assays .
- ADMET Analysis : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) to reconcile in vitro/in vivo discrepancies. For example, ester groups may enhance membrane permeability but reduce metabolic stability .
- Dose-Response Curves : Use GraphPad Prism to model EC values and identify outliers due to assay interference (e.g., solubility issues).
Q. How can synthetic routes be adapted to incorporate novel substituents while maintaining yield?
- Methodological Answer :
- Parallel Synthesis : Employ Ugi or Suzuki-Miyaura reactions to introduce diverse substituents (e.g., trifluoromethyl or cyclopropyl groups) .
- Microwave-Assisted Synthesis : Reduce reaction time for nitro-to-amine reductions (e.g., from 12 hrs to 30 mins) while maintaining >90% yield .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during functionalization, as demonstrated in tert-butyl imidazole carboxylate synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
